molecular formula C13H14Cl2N4OS B12119464 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea

Cat. No.: B12119464
M. Wt: 345.2 g/mol
InChI Key: SJGPKWCRSDEFPG-UHFFFAOYSA-N
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Description

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-butyl-1,3,4-thiadiazole-2-thiol and 3,4-dichlorophenyl isocyanate.

    Reaction Conditions: The thiadiazole derivative is reacted with the isocyanate under controlled conditions, often in the presence of a base such as triethylamine, to form the desired urea derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic applications include the treatment of infections and cancer.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-thiol: A precursor in the synthesis of various thiadiazole derivatives with antimicrobial and anticancer activities.

    1,3,4-Thiadiazole-5-carboxylic acid: Known for its anti-inflammatory and analgesic properties.

    1,3,4-Thiadiazole-2-amine: Exhibits antiviral and antifungal activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14Cl2N4OS

Molecular Weight

345.2 g/mol

IUPAC Name

1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H14Cl2N4OS/c1-2-3-4-11-18-19-13(21-11)17-12(20)16-8-5-6-9(14)10(15)7-8/h5-7H,2-4H2,1H3,(H2,16,17,19,20)

InChI Key

SJGPKWCRSDEFPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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